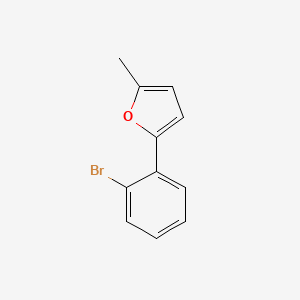

2-(2-Bromophenyl)-5-methylfuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

2-(2-bromophenyl)-5-methylfuran |

InChI |

InChI=1S/C11H9BrO/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12/h2-7H,1H3 |

InChI Key |

KZDAYTAAKAAKNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Bromophenyl 5 Methylfuran

Strategic Retrosynthetic Analysis and Key Disconnections

A thorough retrosynthetic analysis of 2-(2-Bromophenyl)-5-methylfuran reveals two primary disconnection points that guide the synthetic strategy. The most apparent disconnection is the carbon-carbon bond linking the 2-bromophenyl group to the 5-methylfuran ring. This approach suggests a convergent synthesis where the two key fragments are prepared separately and then joined in a final cross-coupling step. This strategy offers significant flexibility, allowing for the independent synthesis and modification of both the aryl and furan (B31954) components.

Established Synthetic Routes to Furan Ring Systems in the Context of the Compound

The construction of the 2,5-disubstituted furan core is a critical aspect of the synthesis. Several well-established methods can be employed for this purpose.

The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com For the synthesis of this compound, a 1-(2-bromophenyl)-4-pentanone precursor would be required. The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal that then dehydrates to form the aromatic furan ring. wikipedia.org While robust, a significant challenge of this method can be the synthesis of the requisite unsymmetrical 1,4-dicarbonyl starting material. alfa-chemistry.com Various protic and Lewis acids can be used to catalyze the reaction. alfa-chemistry.com

An alternative approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine or ammonia. wikipedia.orgambeed.comuobaghdad.edu.iq To construct the target molecule, this could involve the condensation of a 2-bromo-1-(2-bromophenyl)ethan-1-one with a β-ketoester. The reaction mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. wikipedia.org Subsequent cyclization and dehydration afford the furan ring.

Modern organometallic chemistry offers powerful tools for furan synthesis. Palladium-catalyzed cyclization reactions of acyclic precursors provide an efficient route to a wide variety of substituted furans. acs.orgingentaconnect.comrsc.org These methods often utilize readily available starting materials and proceed under mild conditions. For example, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols is a versatile method for preparing substituted furans. acs.org Another approach involves the palladium-catalyzed C-H activation and annulation of 1,3-dicarbonyl compounds with alkenes. rsc.org

Transition Metal-Catalyzed Cross-Coupling for Aryl-Furan Linkages

The formation of the bond between the aryl and furan rings is efficiently achieved through transition metal-catalyzed cross-coupling reactions. This strategy is highly convergent and allows for the late-stage introduction of structural diversity.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. nih.govyoutube.comlibretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. nih.govlibretexts.org For the synthesis of this compound, two main pathways are viable:

Coupling of 2-bromophenylboronic acid with 2-bromo-5-methylfuran.

Coupling of (5-methylfuran-2-yl)boronic acid with 1,2-dibromobenzene.

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org The reaction is typically carried out in the presence of a base, such as cesium carbonate, and a phosphine (B1218219) ligand. The choice of ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

| Component | Examples | Function |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling reaction |

| Organoboron Reagent | 2-Bromophenylboronic acid, (5-Methylfuran-2-yl)boronic acid | Source of the aryl or furyl group |

| Organic Halide | 2-Bromo-5-methylfuran, 1,2-Dibromobenzene | Electrophilic coupling partner |

| Base | Cs₂CO₃, K₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

This table provides a general overview of the key components in a Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Sonogashira Coupling Strategies Involving the Bromo-Substituent

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. The bromo-substituent on the phenyl ring of this compound makes it an ideal substrate for this reaction, allowing for the introduction of an alkynyl group. This functionalization opens up pathways to a wide range of more complex molecules, including conjugated enynes and arylalkynes.

The general reaction scheme involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base, usually an amine such as triethylamine or diisopropylamine.

Typical Sonogashira Coupling Conditions:

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Catalyzes the oxidative addition of the aryl bromide. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Base | Triethylamine, Diisopropylamine | Acts as a solvent and neutralizes the hydrogen halide formed. |

| Solvent | THF, DMF, Toluene | Dissolves the reactants and catalyst. |

Recent developments in Sonogashira couplings have focused on copper-free conditions to avoid the formation of diynes (Glaser coupling) and to simplify purification. These methods often employ more active palladium catalysts and different bases.

Heck and Stille Coupling Applications in Related Systems

The bromo-substituent in this compound also allows for its use in other important cross-coupling reactions, such as the Heck and Stille couplings, to introduce further molecular complexity.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene rug.nlugent.be. This reaction would allow for the introduction of a variety of vinyl groups at the 2-position of the phenyl ring of the title compound. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Key Features of the Heck Reaction: | Feature | Description | | :--- | :--- | | Catalyst | Pd(OAc)2, PdCl2 | Often used with phosphine ligands to improve stability and activity. | | Base | Triethylamine, K2CO3 | To neutralize the hydrogen halide produced during the reaction. | | Alkene Partner | Acrylates, styrenes, and other electron-deficient or neutral alkenes | The nature of the alkene influences the regioselectivity of the addition. |

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane) harvard.edubeilstein-journals.orglibretexts.org. This reaction is known for its tolerance of a wide range of functional groups. In the context of this compound, a Stille coupling could be used to introduce various organic groups, including alkyl, vinyl, and aryl moieties, by reacting it with the corresponding organostannane.

General Conditions for Stille Coupling: | Component | Example | | :--- | :--- | | Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Similar to other cross-coupling reactions. | | Organostannane | R-Sn(n-Bu)3 (where R can be alkyl, vinyl, aryl, etc.) | The organotin reagent. | | Solvent | Toluene, THF, DMF | Aprotic solvents are commonly used. |

Directed Ortho Metalation (DoM) and Lithiation Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings harvard.eduuwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the furan ring itself can be lithiated, the bromine atom on the phenyl ring of this compound can act as a moderate directing group, facilitating lithiation at the adjacent position on the phenyl ring.

The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

Steps in Directed Ortho Metalation:

Coordination: The organolithium reagent (e.g., n-BuLi, s-BuLi) coordinates to the bromine atom.

Deprotonation: The strong base deprotonates the ortho-position of the phenyl ring.

Electrophilic Quench: The resulting aryllithium is reacted with an electrophile (e.g., aldehydes, ketones, CO2, alkyl halides).

Alternatively, lithiation of the furan ring can be achieved. The C5 position of the furan ring is typically the most acidic and can be deprotonated with a strong base if not already substituted. In the case of this compound, the C5 position is blocked by the methyl group, so lithiation would be directed to other positions on the furan ring, although this is less common than functionalization of the phenyl ring via DoM.

C-H Activation and Functionalization Approaches Towards Analogues

Direct C-H activation has emerged as a highly atom-economical and efficient method for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials nih.govorganic-chemistry.org. For the synthesis of analogues of this compound, C-H activation strategies can be employed to directly functionalize the furan or phenyl rings.

Palladium-catalyzed direct arylation of furans via C-H functionalization is a known process. This approach could be used to introduce an aryl group at the C5 position of a 2-(2-bromophenyl)furan precursor, or potentially at other positions on the furan ring.

The development of new catalytic systems is crucial for achieving high selectivity and efficiency in C-H activation reactions. These reactions often require specific ligands and oxidants to facilitate the catalytic cycle. The use of C-H activation allows for the late-stage functionalization of molecules, providing rapid access to a library of analogues for screening in various applications.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to organic synthesis to reduce the environmental impact of chemical processes. The synthesis of this compound via Suzuki-Miyaura coupling can be made more sustainable by adopting greener methodologies.

Key Green Chemistry Approaches:

Use of Aqueous Media: Performing the Suzuki-Miyaura reaction in water or aqueous-organic mixtures reduces the reliance on volatile organic solvents.

Recyclable Catalysts: The development of heterogeneous or immobilized palladium catalysts allows for their recovery and reuse, reducing waste and cost. Nanoparticle catalysts and polymer-supported catalysts have shown promise in this area.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and with shorter reaction times reduces energy consumption.

Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura coupling are inherently more atom-economical than classical methods for C-C bond formation.

By incorporating these principles, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible manner.

Aqueous Phase and Solvent-Free Reaction Environments

The use of water as a reaction medium for organic synthesis is a significant step towards greener chemical processes. For the synthesis of aryl-furan systems, aqueous Suzuki-Miyaura cross-coupling reactions have been explored, offering an alternative to volatile organic solvents. semanticscholar.org These reactions typically involve the coupling of an arylboronic acid with a halo-furan or a furan-boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Key challenges in aqueous-phase catalysis include the poor solubility of organic substrates and catalysts in water. To overcome this, strategies such as the use of water-soluble phosphine ligands, phase-transfer catalysts, or co-solvents like ethanol are often employed. mdpi.comuwindsor.ca For instance, the synthesis of aryl-substituted furan derivatives has been successfully demonstrated in water or aqueous solvent mixtures, achieving high yields. semanticscholar.orgmdpi.com The reaction of 2-bromophenylboronic acid with 2-bromo-5-methylfuran could conceivably be performed under similar conditions.

Solvent-free reaction conditions represent another significant advancement, often coupled with microwave irradiation to accelerate reaction rates. chemicalbook.com These methods eliminate the need for solvents entirely, which simplifies product purification, reduces waste, and can lead to higher yields in shorter reaction times. chemicalbook.comresearchgate.net The synthesis of 5-bromo-2-furfural has been achieved under solvent-free conditions, highlighting the potential for applying this methodology to other furan derivatives. chemicalbook.com

Table 1: Comparison of Reaction Environments for Suzuki-Miyaura Coupling

| Parameter | Aqueous Phase Reaction | Solvent-Free Reaction |

| Principle | Utilizes water as the primary solvent, often with co-solvents or surfactants. | Reactions are conducted with neat reactants, often with microwave assistance. |

| Catalyst System | Water-soluble palladium complexes (e.g., with TPPTS ligands) or heterogeneous catalysts. | Typically heterogeneous catalysts or palladium salts. |

| Advantages | Reduced environmental impact, non-flammable, low cost of solvent. semanticscholar.org | No solvent waste, simplified workup, potentially faster reaction rates. chemicalbook.com |

| Challenges | Substrate solubility issues, potential for hydrolysis of reactants/products. | High melting point of reactants can be an issue, potential for thermal decomposition. |

Heterogeneous Catalysis and Recoverable Catalyst Systems

A major drawback of homogeneous catalysis in cross-coupling reactions is the difficulty in separating the catalyst from the product, leading to potential contamination of the final product with residual palladium and the loss of the expensive metal. mdpi.com Heterogeneous catalysts, where the active metal is immobilized on a solid support, offer a practical solution to this problem. acs.org These catalysts can be easily recovered from the reaction mixture by simple filtration or centrifugation and reused for multiple reaction cycles, significantly improving the economic and environmental sustainability of the process. mdpi.comacs.org

A variety of materials have been employed as supports for palladium catalysts, including activated carbon (Pd/C), silica (B1680970), cellulose, magnetic nanoparticles, and graphene. mdpi.commdpi.comacs.org Palladium nanoparticles supported on these materials have shown high catalytic activity and stability in Suzuki-Miyaura reactions. acs.orgrsc.orgrsc.org

Palladium on Carbon (Pd/C): This is one of the most widely used heterogeneous catalysts for cross-coupling reactions, valued for its accessibility and effectiveness. acs.org

Silica-Supported Catalysts: Encapsulating palladium within a silica matrix can prevent metal leaching and aggregation, leading to robust catalysts with a long operational lifetime. rsc.org

Magnetic Nanoparticles: Using magnetic nanoparticles as a support allows for the easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com

Graphene-Supported Catalysts: Nitrogen-doped graphene has been used as a support for palladium nanoparticles, creating a highly efficient and reusable catalyst for Suzuki-Miyaura couplings in water. researchgate.net

These recoverable systems have demonstrated high efficacy for a wide range of substrates in C-C coupling reactions and could be readily adapted for the synthesis of this compound. rsc.orgrsc.org The reusability of these catalysts has been demonstrated for up to ten cycles without a significant loss of activity in some cases. mdpi.comacs.org

Table 2: Examples of Recoverable Catalyst Systems for Suzuki-Miyaura Reactions

| Catalyst System | Support Material | Key Features | Reusability (Reported Cycles) |

| Pd-MNPSS | Magnetic Nanoparticles | Easily recoverable with a magnet; effective in water. mdpi.com | >5 cycles mdpi.com |

| PdEnCat™ | Polyurea-encapsulated Pd(OAc)₂ | Low palladium leaching; suitable for flow chemistry. rsc.org | Multiple cycles |

| G-COOH-Pd | COOH-modified Graphene | High surface area and catalytic activity. mdpi.com | >5 cycles mdpi.com |

| Cell–OPPh₂–Pd⁰ | Functionalized Cellulose | Bio-inspired and biodegradable support. mdpi.com | >6 cycles mdpi.com |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

For the large-scale industrial production of fine chemicals and pharmaceuticals, transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages. nih.gov Flow reactors, particularly microreactors, provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially for highly exothermic or hazardous reactions. rsc.orgchemistryviews.org

The synthesis of furan derivatives has been successfully translated to continuous flow processes. nih.govacs.orgnih.gov In the context of producing this compound, a continuous flow setup would typically involve pumping solutions of the reactants (e.g., 2-bromophenylboronic acid and 2-bromo-5-methylfuran) and a base through a heated tube or column packed with a heterogeneous catalyst. rsc.orgrsc.org This approach, often referred to as a packed-bed reactor, combines the benefits of heterogeneous catalysis (easy catalyst separation and reuse) with the efficiencies of flow processing.

Several supported palladium catalysts have proven to be robust and highly active under continuous flow conditions for extended periods, operating for over 50 hours without a significant drop in activity and with minimal palladium leaching. rsc.orgrsc.org This operational stability is crucial for industrial applications, ensuring consistent product quality and process efficiency. The improved yields and productivity observed in flow systems, compared to batch processes, make this technology highly attractive for the scalable synthesis of complex molecules like aryl-furans. acs.orgnih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process, moving towards automated and on-demand chemical production. chemistryviews.org

Table 3: Typical Parameters for Continuous Flow Synthesis of Aryl-Furans

| Parameter | Description | Typical Values/Conditions |

| Reactor Type | Packed-bed reactor with a solid-supported catalyst; microreactor. | Stainless steel or glass columns; micro-channel reactors. |

| Catalyst | Heterogeneous palladium catalyst (e.g., Pd on silica, PdEnCat™). rsc.org | Solid-phase catalyst packed into the reactor. |

| Substrates | Aryl halide and a furan-boronic acid derivative (or vice versa). | Solutions in a suitable organic solvent (e.g., THF, Dioxane). |

| Flow Rate | Determines the residence time of reactants in the catalytic zone. | 0.1 - 10 mL/min (laboratory scale). |

| Temperature | Higher temperatures can be safely achieved compared to batch reactors. | 80 - 200 °C. nih.gov |

| Pressure | Back-pressure regulators are used to keep solvents from boiling. | 5 - 10 bar. acs.org |

| Productivity | Measured in grams per hour or kilograms per day. | Significantly higher than equivalent batch processes. acs.org |

Mechanistic Elucidation of 2 2 Bromophenyl 5 Methylfuran Reactivity

Reactivity Profile of the Furan (B31954) Heterocycle in the Compound

The furan ring is an electron-rich five-membered heterocycle, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. chemicalbook.com The oxygen heteroatom increases the electron density of the ring, facilitating attacks by electrophiles. The substituents on the furan ring—the methyl group at C5 and the 2-bromophenyl group at C2—further influence its reactivity and the regioselectivity of its reactions.

Electrophilic aromatic substitution in furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed during the reaction is better stabilized by resonance. chemicalbook.comquora.comquora.com In 2-(2-bromophenyl)-5-methylfuran, both of these primary positions are already substituted. Consequently, electrophilic attack is directed to the C3 or C4 positions. The stability of the intermediate carbocation determines the site of substitution. pearson.com

While specific studies on this compound are limited, related 2,5-disubstituted furans undergo various electrophilic substitution reactions, such as nitration and halogenation. youtube.com The precise outcome is often a function of the steric and electronic nature of the substituents and the electrophile itself. For instance, bulky substituents at the C2 position can sterically hinder attack at the adjacent C3 position, potentially favoring substitution at C4.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Substituted Furans

| Reaction Type | Reagent Example | Expected Product Position on 2,5-Disubstituted Furan |

| Nitration | Acyl nitrate (B79036) | C3 or C4 |

| Halogenation | N-Bromosuccinimide | C3 or C4 |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | C3 or C4 |

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This capability allows for the construction of complex bicyclic and polycyclic structures. The aromatic character of furan means that the Diels-Alder reaction is often reversible and may require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. nih.gov

For this compound, cycloaddition with a dienophile like maleimide (B117702) would lead to the formation of an oxabicycloheptene derivative. The reaction typically favors the formation of the exo isomer due to steric interactions in the transition state, a common feature for furan-based Diels-Alder reactions. nih.gov

The furan nucleus is susceptible to ring-opening under various conditions, providing a pathway to linear, functionalized molecules. rsc.org Acid-catalyzed hydrolysis can cleave the furan ring to yield 1,4-dicarbonyl compounds. Oxidative ring-opening is also a known transformation. For example, the oxidation of 2,5-dimethylfuran (B142691) can produce hex-3-ene-2,5-dione through a ring-opening rearrangement. researchgate.net Photochemical conditions can also induce rearrangements and ring-opening. Recently, cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been developed, highlighting modern approaches to cleaving the furan ring system. nih.gov

Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule offers a distinct set of reaction possibilities, primarily centered on the transformation of the carbon-bromine (C-Br) bond. This functionality is a key anchor for building more complex molecular architectures through cross-coupling chemistry.

Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide of this compound is generally unfavorable. SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org In the case of this compound, the furan ring is not sufficiently electron-withdrawing to facilitate this mechanism under standard conditions. libretexts.orglibretexts.org Such reactions typically necessitate either a highly activated substrate or the use of very strong nucleophiles. libretexts.orgyoutube.com

The C-Br bond is highly reactive in transition metal-catalyzed cross-coupling reactions, with palladium-based catalysts being particularly common. rsc.org These reactions proceed via a catalytic cycle that fundamentally involves three steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The cycle begins with the insertion of a low-valent metal catalyst, typically Pd(0), into the C-Br bond of the aryl bromide. youtube.comyoutube.com This step, known as oxidative addition, forms a new organopalladium(II) complex. The reaction changes the oxidation state of the metal from 0 to +2. The rate and facility of this step can be influenced by the ligands on the metal and the electronic properties of the aryl halide. nih.govox.ac.uk

Transmetalation : The newly formed organopalladium(II) complex then reacts with a second component, often an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product. youtube.comyoutube.com This step regenerates the low-valent Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com This pathway is a cornerstone of modern synthetic chemistry for forming C-C and C-heteroatom bonds.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Catalyst System Example | Coupling Partner | General Product |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | Biaryl compound |

| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | Substituted alkene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | Terminal alkyne | Aryl-substituted alkyne |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Biaryl or vinyl-aryl compound |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | Amine | Arylamine |

Compound Index

Radical Reactions and Halogen Atom Transfer Processes

The this compound molecule possesses two primary sites for radical reactions: the furan ring and the carbon-bromine bond of the phenyl substituent. The furan moiety is susceptible to attack by various radical species, while the bromophenyl group can participate in halogen atom transfer (XAT) processes.

Studies on the gas-phase reactions of hydroxyl (OH) radicals with structurally similar compounds, such as 2-methylfuran (B129897) and 2,5-dimethylfuran, offer valuable insights into the potential radical-initiated reactions of this compound. nih.govacs.org The reaction of OH radicals with these furans proceeds primarily through the addition of the radical to the double bonds of the furan ring, leading to the formation of unsaturated 1,4-dicarbonyls as major products. For instance, the reaction of OH radicals with 2-methylfuran in the presence of NO yields CH₃C(O)CH=CHCHO with a molar yield of 31 ± 5%. nih.govacs.org Similarly, 2,5-dimethylfuran produces 3-hexene-2,5-dione with a yield of 27%. nih.govacs.org Based on these findings, the reaction of OH radicals with this compound is expected to yield analogous unsaturated dicarbonyl compounds resulting from the opening of the furan ring.

The 2-bromophenyl group introduces another dimension to the radical chemistry of this compound through halogen atom transfer (XAT). XAT has emerged as a versatile method for generating carbon-centered radicals from aryl halides. nih.gov This process can be initiated by various radical species, including silyl (B83357) and, more recently, boryl radicals under photocatalytic conditions. nih.govcolab.wsresearchgate.netd-nb.infonih.gov The activation of the carbon-bromine bond in this compound via XAT would generate a 2-furanyl-5-methylphenyl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as cross-coupling with nucleophilic or electrophilic partners. colab.ws For example, boryl radical-mediated XAT has been successfully employed for the arylation of alkyl halides, demonstrating the potential for forming new carbon-carbon bonds at the phenyl ring of the target molecule. colab.ws

Reactivity of the Methyl Group and Site-Specific Functionalization

The methyl group at the 5-position of the furan ring represents a site for potential functionalization, although it is generally less reactive than the furan ring itself towards electrophilic attack. However, under specific conditions, such as radical-mediated processes, the methyl group can be activated.

An intriguing example of side-chain reactivity is the phenylation of 2,5-dimethylfuran by N-nitrosoacetanilide in benzene. This reaction yields 2-benzyl-5-methylfuran, suggesting a novel deprotonation of a dimethylfuran-benzenediazonium cation complex by an acetate (B1210297) ion. rsc.orgrsc.org This type of reaction highlights the possibility of activating the methyl group of this compound for the introduction of new functional groups. It is proposed that a key step involves the formation of a π-complex between the diazonium cation and the furan ring, which increases the acidity of the side-chain protons. rsc.org

Acid-Base Chemistry and Tautomeric Considerations of the Compound

The acid-base chemistry of this compound is primarily centered on the furan ring's susceptibility to protonation and subsequent ring-opening under acidic conditions. While furan itself is a weak base, strong acids can lead to its irreversible degradation. In the context of substituted furans, acid-catalyzed hydrolysis can lead to the formation of dicarbonyl compounds. For instance, the acid-catalyzed hydrolysis of 2,5-dialkylfurans is a known pathway to produce 1,4-dicarbonyls.

Tautomerism, the interconversion of structural isomers through the migration of a proton, is not a significant consideration for this compound in its ground state. The aromatic nature of both the furan and phenyl rings contributes to their stability, and there are no readily available protons that can migrate to form stable tautomers. However, in derivatives where a hydroxyl group is introduced, such as in 4-hydroxy-2,5-dimethyl-3(2H)-furanone, keto-enol tautomerism becomes a crucial factor influencing the compound's properties and reactivity. nih.gov The rate of tautomerization in such systems is highly dependent on the pH of the medium. nih.gov

Photochemical and Electrochemical Reaction Pathways

The presence of both a furan ring and a bromophenyl group in this compound suggests a rich potential for photochemical and electrochemical reactivity.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor molecule, resulting in charge separation. edinst.com In the case of this compound, the furan ring can act as an electron donor, while the bromophenyl group can act as an electron acceptor, particularly upon photoexcitation. The molecule can be viewed as a donor-bridge-acceptor (D-B-A) system, where the furan is the donor, the phenyl ring is the bridge, and the bromo substituent is the acceptor moiety. rsc.orgnih.gov

The feasibility of PET is governed by the thermodynamic driving force, which can be estimated using the Rehm-Weller equation. edinst.com The process is influenced by the redox potentials of the donor and acceptor, the excitation energy, and the distance between the donor and acceptor. edinst.com In a related system, 5-bromouracil-labeled DNA, photoinduced electron transfer has been observed, highlighting the role of the bromo-substituent in mediating such processes. rsc.org The efficiency of PET in this compound would depend on the interplay between the rates of forward electron transfer and back electron transfer.

Electrochemical Redox Potentials and Mechanisms

The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes. The furan ring, being electron-rich, is susceptible to oxidation. The bromophenyl group, on the other hand, can undergo reduction, leading to the cleavage of the carbon-bromine bond.

A relevant study on the electrochemical synthesis of 2,5-furandicarboxylic acid from methyl 5-bromo-2-furancarboxylate demonstrates the feasibility of electrochemically cleaving a C-Br bond on a furan ring. acs.org In this process, the brominated furan derivative is reduced at the cathode, leading to the removal of the bromide ion and the formation of an anionic intermediate that can then react with an electrophile like CO₂. acs.org This suggests that the electrochemical reduction of this compound would likely proceed via the cleavage of the C-Br bond, generating a phenyl radical anion intermediate. The redox potential for this process would be a key parameter determining the required applied voltage.

Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic data for its various reaction pathways. While specific data for this compound is scarce, studies on related furan derivatives provide valuable benchmarks.

The kinetics of the reactions of hydroxyl radicals with furan and its alkylated derivatives have been studied over a range of temperatures and pressures. researchgate.net These studies reveal that the rate coefficients for these reactions generally exhibit a negative temperature dependence at lower temperatures, indicating that the addition reactions to the furan ring are dominant. researchgate.net The rate constants for the reaction of OH radicals with 2-methylfuran and 2,5-dimethylfuran are on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net It is expected that the reaction of OH radicals with this compound would have a similar rate constant, with the addition to the furan ring being the primary reaction channel.

Thermodynamic properties, such as the standard enthalpy of formation, have been determined for 2-methylfuran. researchgate.net This data, combined with computational methods, can be used to estimate the thermodynamic feasibility of various reactions involving the furan moiety of the target compound. For instance, the bond dissociation energies of the C-H bonds on the furan ring and the methyl group can be calculated to predict the most likely sites for hydrogen abstraction in radical reactions. mdpi.com Theoretical studies on the thermal decomposition of substituted furans have shown that H-transfer reactions can play a significant role. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a detailed mapping of the proton and carbon framework of 2-(2-Bromophenyl)-5-methylfuran.

1D NMR Techniques: ¹H, ¹³C, and Heteronuclear NMR

The ¹H NMR spectrum of this compound provides initial information about the number and electronic environment of protons. The spectrum is expected to show distinct signals for the aromatic protons on the phenyl and furan (B31954) rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the furan ring.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. It will display signals for the quaternary carbons (including the carbon attached to the bromine and the carbons at the ring junction), the protonated aromatic carbons, and the methyl carbon. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom. Analysis of substituent effects on the chemical shifts of substituted furans can provide a basis for predicting these values. rsc.org

While no specific ¹⁹F NMR data is applicable due to the absence of fluorine, this technique would be invaluable if a fluorine substituent were present, providing sensitive and precise information about its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on analogous structures and established substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.4 | ~14 |

| Furan H-3 | ~6.5 | ~109 |

| Furan H-4 | ~6.1 | ~106 |

| Phenyl H-3' | ~7.3 | ~131 |

| Phenyl H-4' | ~7.2 | ~128 |

| Phenyl H-5' | ~7.4 | ~130 |

| Phenyl H-6' | ~7.6 | ~127 |

| Furan C-2 | - | ~155 |

| Furan C-5 | - | ~152 |

| Phenyl C-1' | - | ~133 |

2D NMR Techniques: COSY, HSQC, HMBC, NOESY, ROESY for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, it would confirm the connectivity between adjacent protons on the furan ring (H-3 and H-4) and on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹JCH). sdsu.eduepfl.ch This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the furan proton signals to their respective furan carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in connecting different fragments of the molecule. sdsu.eduepfl.ch For example, HMBC would show correlations from the furan protons to the carbons of the phenyl ring, and vice-versa, confirming the C-C bond between the two rings. Correlations from the methyl protons to the C-5 and C-4 carbons of the furan ring would also be expected. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. For this compound, NOESY or ROESY could provide information about the preferred rotational conformation (atropisomerism) around the C-C single bond connecting the furan and phenyl rings by showing correlations between specific protons on each ring. researchgate.net

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline structures. ssNMR can reveal differences in the local electronic environment and internuclear distances of the atoms in different crystal packing arrangements. For substituted furans, ssNMR could provide evidence for the nature of intermolecular interactions in the solid state. nanomaterchem.com

Dynamic NMR Spectroscopy for Rotational Barriers

The C-C bond between the phenyl and furan rings is subject to restricted rotation, particularly due to the steric hindrance imposed by the ortho-bromo substituent. This can give rise to atropisomers, which are stereoisomers resulting from hindered rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such rotational processes. gac.edumontana.edu

By acquiring NMR spectra at different temperatures, the rate of interconversion between the rotamers can be determined. gac.edu At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single averaged signal at high temperatures. acs.orgnih.gov By analyzing the line shapes at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for rotation can be calculated, providing quantitative insight into the conformational stability of the molecule. acs.orgresearchgate.net For biaryl systems, these barriers can range significantly depending on the steric bulk of the substituents. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. kobv.de For this compound (C₁₁H₉BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two m/z units (M and M+2).

Table 2: HRMS Data for this compound

| Ion | Calculated m/z (for C₁₁H₉⁷⁹BrO) | Calculated m/z (for C₁₁H₉⁸¹BrO) |

|---|---|---|

| [M]⁺ | 235.9837 | 237.9816 |

| [M+H]⁺ | 236.9915 | 238.9894 |

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) can also provide valuable structural information. Characteristic fragments might include the loss of the bromine atom, the methyl group, or cleavage of the bond between the two aromatic rings, helping to confirm the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Derivation

Tandem mass spectrometry (MS/MS) provides profound insight into the structure of this compound by elucidating the fragmentation pathways of its molecular ion. In a typical MS/MS experiment, the molecular ion (M⁺˙) is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting spectrum is a fingerprint of the molecule's structure.

For this compound (molar mass: 237.09 g/mol ), the molecular ion peak would be observed at m/z 236 and 238 with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation of aromatic compounds is often dominated by cleavages that preserve the stable aromatic ring structures. whitman.edu Key fragmentation pathways for this compound would likely involve:

Loss of a bromine atom: A significant fragment would be expected at m/z 157, corresponding to the [M-Br]⁺ ion. This results from the cleavage of the C-Br bond.

Loss of a methyl group: Cleavage of the methyl group from the furan ring would yield a fragment at m/z 221/223 ([M-CH₃]⁺).

Loss of CO: Furan rings can undergo decarbonylation, leading to a fragment at m/z 208/210 ([M-CO]⁺).

Cleavage of the phenyl-furan bond: This would lead to fragments corresponding to the bromophenyl cation (m/z 155/157) and the methylfuran cation (m/z 81). The presence of a prominent peak at m/z 91 is a common feature in the mass spectra of alkyl-substituted benzene (B151609) rings. whitman.edu

These fragmentation patterns allow for the unambiguous identification of the compound's core structure, including the connectivity of the bromophenyl and methylfuran moieties.

Table 1: Predicted MS/MS Fragment Ions of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

| 236/238 | [C₁₁H₉BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 221/223 | [C₁₀H₆BrO]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 157 | [C₁₁H₉O]⁺ | Loss of a bromine radical ([M-Br]⁺) |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 81 | [C₅H₅O]⁺ | Methylfuran cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile compounds, making it ideally suited for the analysis of this compound. In GC-MS, the sample is vaporized and passed through a chromatographic column that separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for detection and identification.

For purity assessment, a GC-MS analysis of a this compound sample would ideally show a single, sharp chromatographic peak, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). Due to its relatively high molecular weight and boiling point, a non-polar or medium-polarity column, such as a DB-5MS or HP-5MS, is typically employed. nih.goveurl-pc.eu The temperature program would start at a lower temperature and gradually ramp up to ensure good separation from any potential starting materials or by-products from its synthesis. nih.gov

The mass spectrum associated with the main chromatographic peak serves to confirm the identity of this compound. This spectrum would display the characteristic isotopic pattern of bromine and the fragmentation pattern discussed in the MS/MS section. GC-MS is highly effective for analyzing complex mixtures, capable of separating isomers and related furan derivatives. nih.govrestek.com

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Value/Description |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) nih.gov |

| Injection Mode | Splitless or Split |

| Injector Temp. | 250-280 °C nih.gov |

| Oven Program | Initial temp 50-60°C, ramp at 10-20°C/min to a final temp of 280-300°C nih.gov |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is suitable for the volatile this compound, liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing any non-volatile derivatives, metabolites, or degradation products. nih.gov For instance, if the compound undergoes oxidation, forming carboxylic acid or hydroxylated species, these products would be less volatile and potentially thermally unstable, making them poor candidates for GC analysis.

In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. After separation, the eluent is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS/MS analysis is particularly powerful for detecting trace amounts of furan-derived metabolites in complex biological matrices. nih.gov For this compound, this could involve identifying products of metabolic transformation, which often involves reactions that increase polarity and decrease volatility. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Band Assignment

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra provide a detailed fingerprint based on the functional groups present.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group's C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching (Aromatic and Furan): Vibrations corresponding to the carbon-carbon double bonds in both the phenyl and furan rings are expected in the 1450-1600 cm⁻¹ range.

Furan Ring Vibrations: The furan ring has characteristic stretching and breathing vibrations. The C-O-C stretching of the furan ring typically results in strong bands in the 1000-1250 cm⁻¹ region. Studies on related compounds like 2-methylfuran (B129897) show characteristic bands in this area. udayton.educhemicalbook.com

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted benzene and furan rings appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic rings, often produce strong Raman signals, whereas polar groups like C-O can be weak.

Table 3: Predicted IR and Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

| > 3000 | Aromatic C-H Stretch | Medium | Medium |

| 2850-3000 | Aliphatic C-H Stretch | Medium | Medium |

| 1450-1600 | C=C Ring Stretching | Strong | Strong |

| 1000-1250 | Furan C-O-C Stretch | Strong | Weak |

| 650-900 | C-H Out-of-Plane Bend | Strong | Weak |

| 500-600 | C-Br Stretch | Medium | Strong |

Conformational Analysis via Vibrational Modes

The rotational freedom around the single bond connecting the phenyl and furan rings allows for different spatial orientations (conformers) of this compound. These conformers may have distinct vibrational frequencies, particularly for modes involving the inter-ring bond and the groups attached to the rings.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π transitions associated with the conjugated π-systems of the furan and bromophenyl rings.

The spectrum would likely show strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. The furan ring itself has characteristic absorptions, and its conjugation with the bromophenyl ring will likely cause a bathochromic (red) shift of these bands to longer wavelengths compared to the individual, unsubstituted rings. The presence of the bromine atom (an auxochrome) may also influence the position and intensity of the absorption maxima. Studies on related furan radicals have identified electronic transitions in the visible region, suggesting that the electronic structure is significantly influenced by substitution. nih.gov

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is likely to be a solid at room temperature, these techniques would provide invaluable information about its molecular structure and packing.

Single-crystal X-ray diffraction analysis, if suitable crystals can be grown, would provide an unambiguous determination of the molecular structure of this compound. This would include precise bond lengths, bond angles, and torsion angles, revealing the relative orientation of the bromophenyl and methylfuran rings.

A study on a related compound, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, demonstrated how single-crystal X-ray diffraction can elucidate the dihedral angles between the furan and phenyl rings, as well as intermolecular interactions such as hydrogen bonds and π-π stacking that dictate the crystal packing. nih.gov For this compound, this technique would reveal how the molecules arrange themselves in the crystal lattice, influenced by weak intermolecular forces.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of organic molecules. Different polymorphs can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms.

While no specific polymorphism studies on this compound have been reported, the potential for different crystal packing arrangements due to the molecule's conformational flexibility makes such a study relevant. A PXRD analysis would involve collecting a diffraction pattern from a powdered sample and comparing it to patterns of known phases or simulated patterns from single-crystal data. The presence of different peaks in the diffractograms of different batches would indicate polymorphism.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures, impurities, or related compounds, and for the assessment of its purity.

Developing a robust HPLC method for this compound would involve a systematic approach to optimize the separation parameters.

Column Selection: A reversed-phase C18 or C8 column would be a suitable starting point, as these are effective for the separation of a wide range of non-polar to moderately polar organic compounds. nih.gov For halogenated aromatic compounds, phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity due to π-π interactions. chromforum.org

Mobile Phase: A mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol would be employed. nih.govsigmaaldrich.com Gradient elution, where the proportion of the organic modifier is increased during the run, would likely be necessary to ensure adequate separation and reasonable analysis time. nih.gov The use of an acid additive, such as formic acid or trifluoroacetic acid, can improve peak shape for certain compounds. chromforum.org

Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance (determined from the UV-Vis spectrum) would be appropriate for detection and quantification.

Table 3: Illustrative Starting Conditions for HPLC Method Development for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 310 nm (hypothetical λmax) |

Note: This table provides a generic starting point for method development and is not based on specific experimental data for this compound.

Preparative Chromatography for Compound Isolation

In the synthesis of this compound, the final crucial step following the chemical reaction is the isolation and purification of the target compound from the crude reaction mixture. This mixture typically contains the desired product, unreacted starting materials, catalysts, and various byproducts. To obtain this compound in a highly pure form, suitable for subsequent spectroscopic and analytical characterization, preparative chromatography is the method of choice. The selection of the appropriate chromatographic technique and conditions is paramount for achieving efficient separation and high recovery of the final product.

The most commonly employed preparative chromatographic techniques for the purification of moderately polar organic compounds like this compound are flash column chromatography and preparative high-performance liquid chromatography (prep-HPLC).

Flash Column Chromatography

Flash column chromatography is a widely used, rapid, and cost-effective purification technique for isolating compounds in milligram to gram scales. phenomenex.comnews-medical.net This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (mobile phase) is pushed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. news-medical.net

For the purification of furan derivatives, including those with bromo-substituents, normal-phase flash chromatography is frequently utilized. umich.edu The crude reaction mixture is first concentrated to a small volume, adsorbed onto a small amount of silica gel, and then carefully loaded onto the top of the column. The choice of the mobile phase is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). A common mobile phase for compounds of similar polarity to this compound is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The gradient of the mobile phase can be systematically increased in polarity to elute the components from the column based on their affinity for the stationary phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving even higher levels of purity, particularly for analytical standards or when separating closely related isomers, preparative HPLC is the preferred method. umich.edu Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Both normal-phase and reversed-phase chromatography can be employed, though reversed-phase is very common for the purification of a wide range of organic molecules. biotage.combiotage.com

In a typical reversed-phase prep-HPLC setup for a compound like this compound, a C18-functionalized silica gel column would be used as the stationary phase. The mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. biotage.com The sample is dissolved in a suitable solvent and injected into the system. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate the target compound from impurities. The fractions are collected as they elute from the column, and those containing the pure product are identified by an in-line detector (e.g., UV-Vis) and subsequently combined and concentrated.

Below is a table summarizing typical parameters for the preparative chromatographic purification of aryl-substituted furans, which would be applicable for the isolation of this compound.

| Parameter | Flash Column Chromatography | Preparative HPLC (Reversed-Phase) |

| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |

| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic | Gradient |

| Detection Method | Thin-Layer Chromatography (TLC) | UV-Vis Detector (e.g., at 254 nm) |

| Typical Scale | Milligrams to Grams | Micrograms to Grams |

| Primary Application | Primary purification from reaction mixture | High-purity isolation, separation of close isomers |

Computational and Theoretical Chemistry Studies of 2 2 Bromophenyl 5 Methylfuran

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide insights into the electronic environment and potential reactivity of a compound like 2-(2-bromophenyl)-5-methylfuran.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its ground state properties. This includes optimizing the molecular geometry to find the most stable arrangement of atoms in three-dimensional space.

From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles can be obtained. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.8 D |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, high-level ab initio calculations could be used to precisely determine its thermodynamic properties, such as its heat of formation and Gibbs free energy. Additionally, these methods can be employed to simulate various types of spectra, including infrared (IR), Raman, and UV-Vis spectra, which would aid in the experimental identification and characterization of the compound.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would likely show negative potential regions (red and yellow) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would highlight areas prone to nucleophilic attack.

Fukui function analysis is another method used to predict local reactivity. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis helps to identify the most electrophilic and nucleophilic atoms in the molecule, complementing the insights gained from MEP analysis.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering a level of detail that is often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Computations

To understand how this compound participates in chemical reactions, for instance, in cross-coupling reactions where the bromine atom is substituted, computational chemists would first locate the transition state (TS) for the reaction. The transition state is the highest energy point along the reaction pathway. Various algorithms are available to find the geometry of the TS.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired starting materials and products.

Activation Energy Barriers and Reaction Rate Constant Predictions

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction. By calculating the activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur.

Using the activation energy and other parameters obtained from computational calculations, it is possible to predict the reaction rate constant using theories such as Transition State Theory (TST). These theoretical rate constants can then be compared with experimental kinetic data, if available, to validate the proposed reaction mechanism.

Table 2: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

| Pathway A | 25 |

| Pathway B | 35 |

Note: The values presented in this table are hypothetical and illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways.

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity and physical properties of a molecule can be significantly altered by its surrounding environment, particularly by the solvent. Computational solvation models are employed to simulate these environmental effects, providing a more accurate picture of the molecule's behavior in solution.

Research Findings:

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common choice for studying furan (B31954) derivatives. tandfonline.com In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution. This method has been effectively used with Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the electronic transitions of furan-containing molecules in various solvents, such as chloroform. tandfonline.com

For this compound, applying a PCM approach would be crucial for understanding its reactivity. The model would calculate the change in the molecule's energy and electronic structure when transferred from the gas phase to a solvent. Solvents of varying polarities, from nonpolar (like hexane) to polar protic (like ethanol) and aprotic (like DMSO), would likely have distinct impacts.

The key reactivity indicators that would be assessed include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are critical for predicting chemical reactivity. A solvent can stabilize or destabilize these orbitals, thereby altering the energy gap. For instance, polar solvents might preferentially stabilize a more polar ground or excited state, leading to a red-shift (shift to longer wavelength) in the UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP): An MEP map identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this compound, the oxygen atom of the furan ring and the bromine atom are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or capable of forming intermolecular interactions. The solvent can shield or enhance these potential sites, modulating the molecule's interaction with other reagents.

Global Chemical Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, can be calculated in different solvent environments to quantify changes in stability and reactivity.

In essence, solvation models predict that the reactivity of this compound would be environmentally dependent. Reactions involving charge separation in the transition state would be particularly sensitive to solvent polarity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a detailed view of conformational flexibility and intermolecular interactions. researchgate.netescholarship.org

Conformational Landscapes:

The most significant conformational degree of freedom in this compound is the torsion angle around the C-C single bond connecting the phenyl and furan rings. This rotation determines the relative orientation of the two rings. MD simulations can explore the potential energy surface associated with this rotation to identify stable conformers (energy minima) and the energy barriers separating them. frontiersin.org Steric hindrance between the hydrogen atom at position 3 of the furan ring and the bromine atom on the phenyl ring would likely result in a non-planar (twisted) lowest-energy conformation. The simulation would generate an ensemble of conformations, revealing the probability of finding the molecule in different rotational states at a given temperature.

Intermolecular Interactions:

MD simulations are also a powerful tool for studying how molecules of this compound interact with each other in condensed phases (liquids or solids). gatech.eduresearchgate.net Key potential interactions include:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential (the σ-hole) on the outermost portion of the bromine atom, which can interact favorably with a nucleophile, such as the oxygen atom of a neighboring furan ring. researchgate.netrsc.org

Dispersion Forces: London dispersion forces are fundamental to intermolecular attraction and would play a significant role in the interactions between these molecules. gatech.edu

By simulating a system with many molecules, MD can predict bulk properties like liquid structure and lattice energies for molecular crystals, which are governed by the sum of these intermolecular forces. gatech.edu

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction

QSPR and QSAR are computational methodologies that aim to correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). These models, once established, can be used to predict the properties and activities of new, untested compounds.

Methodology:

To develop a QSPR or QSAR model for a series of compounds related to this compound, the following steps would be taken:

Dataset Assembly: A dataset of furan derivatives with known experimental data for a specific property (e.g., boiling point, solubility for QSPR) or biological activity (e.g., antibacterial activity against a specific strain for QSAR) would be compiled. bohrium.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Including dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors (independent variables) to the property/activity (dependent variable).

Validation: The predictive power of the model would be rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process).

For this compound, a QSAR study could, for example, predict its potential as an antimicrobial agent by comparing its calculated descriptors to a model built from furan derivatives with known antimicrobial activities. bohrium.com Similarly, a QSPR model could predict its solubility in water, a crucial parameter for environmental fate or pharmaceutical development.

In Silico Prediction of Spectroscopic Parameters and Validation

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can aid in the identification and structural elucidation of newly synthesized compounds. The primary methods involve Density Functional Theory (DFT) for vibrational and electronic spectra and the Gauge-Independent Atomic Orbital (GIAO) method for NMR spectra. globalresearchonline.netresearchgate.net

Vibrational and Electronic Spectra (FT-IR and UV-Vis):

DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies of a molecule. tandfonline.comscielo.org.za These calculated frequencies can be correlated with experimental FT-IR and Raman spectra. For this compound, characteristic vibrational modes can be predicted and compared with experimental values for validation.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3120 - 3070 | Phenyl and Furan Rings |

| Aliphatic C-H Stretch | 3029 - 2896 | Methyl Group |

| Aromatic C=C Stretch | 1610 - 1430 | Phenyl and Furan Rings |

| C-O-C Asymmetric Stretch | ~1250 | Furan Ring |

| C-Br Stretch | ~680 | Bromophenyl Group |

Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λ_max) corresponding to the UV-Vis spectrum. scielo.org.za These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied ones (like LUMO).

Nuclear Magnetic Resonance (NMR) Spectra:

The GIAO method is widely used to calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. globalresearchonline.netresearchgate.net These theoretical shifts are often calculated for the molecule in isolation (gas phase) and then compared to experimental spectra recorded in a solvent like CDCl₃.

| Nucleus Type | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.8 | Protons on Bromophenyl Ring |

| ¹H (Furan) | 6.0 - 7.3 | Protons on Furan Ring |

| ¹H (Methyl) | ~2.3 | -CH₃ Protons |

| ¹³C (Aromatic/Furan) | 108 - 155 | Carbons of Phenyl and Furan Rings |

| ¹³C (C-Br) | ~122 | Carbon attached to Bromine |

| ¹³C (Methyl) | ~14 | -CH₃ Carbon |

The strong agreement between these in silico predicted spectra and experimentally obtained data serves as a powerful validation of the computed lowest-energy structure of the molecule. researchgate.net

Applications of 2 2 Bromophenyl 5 Methylfuran in Advanced Synthetic Disciplines

As a Key Building Block in Target-Oriented Synthesis

The strategic placement of functional groups in 2-(2-Bromophenyl)-5-methylfuran makes it a valuable precursor in the synthesis of more complex molecules with specific functions.

Precursor in the Total Synthesis of Natural Product Analogs

While direct application of this compound in the total synthesis of natural products is not yet widely documented, the furan (B31954) moiety is a common structural motif in a variety of natural products. For instance, furan-containing compounds are key components of many biologically active molecules. The synthesis of (5S)-5-methylfuran-2(5H)-one from L-lactic acid ethyl ester demonstrates the use of simple furan derivatives as chiral building blocks in organic synthesis researchgate.net. The this compound scaffold could, therefore, serve as a starting point for the synthesis of analogs of natural products, where the bromophenyl group offers a handle for introducing further complexity through cross-coupling reactions.

Scaffold for Pharmacophore Discovery in Medicinal Chemistry Research